molecular formula C19H29N3O3S B4485310 1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4485310
M. Wt: 379.5 g/mol
InChI Key: QDIYPBZLUZLSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a tetrahydroquinoline moiety, and a piperidine carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline derivatives under specific conditions.

    Attachment of the Methanesulfonyl Group: This step involves the reaction of the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base.

    Formation of the Piperidine Carboxamide Group: The final step involves the coupling of the intermediate with a piperidine derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity through competitive or non-competitive inhibition.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol
  • N-[3-(1,2,3,4-Tetrahydroquinolin-1-yl)propyl]piperidine-4-carboxamide

Uniqueness

1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-26(24,25)22-14-9-17(10-15-22)19(23)20-11-5-13-21-12-4-7-16-6-2-3-8-18(16)21/h2-3,6,8,17H,4-5,7,9-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIYPBZLUZLSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE
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1-METHANESULFONYL-N-[3-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

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